Permanent Yellow Rn

Catalog No.
S1895957
CAS No.
6528-34-3
M.F
C18H18N4O6
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Permanent Yellow Rn

CAS Number

6528-34-3

Product Name

Permanent Yellow Rn

IUPAC Name

2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-14-6-4-5-7-16(14)28-3)21-20-13-9-8-12(27-2)10-15(13)22(25)26/h4-10,17H,1-3H3,(H,19,24)

InChI Key

UFORAEIAYCSGCR-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Enhancement of Filtration and Dispersion Properties

    Scientific Field: Chemical Intermediates

    Summary of Application: Pigment Yellow 14 (PY14), a type of Pigment Yellow, is used in a new in situ coating strategy to pre-disperse pigment.

    Methods of Application: The in situ coating method can avoid complicated processes such as filtration, kneading, and extrusion.

    Results or Outcomes: The obtained E-PY14 could be easily separated from water, and the filtration time and water content of the filter cake were reduced by 96.25% and 27%, respectively.

Coloring of Inks, Pigment Printing Pastes, Latex, Painting Pigments, etc

Plastics and Coatings

    Scientific Field: Plastics and Coatings Industry

    Summary of Application: Pigment Yellow 65 is used in the plastics and coatings industry.

Inks

    Scientific Field: Ink Industry

    Summary of Application: Pigment Yellow 65 is used in the ink industry.

Textile Printing

Powder Coatings

Pigment Yellow 65 is not naturally occurring but is synthetically manufactured. It is a reddish-yellow powder [, ]. Due to its color properties, it finds applications in various industries, particularly in paints and coatings [, , ]. However, research on its use in scientific fields is limited.


Molecular Structure Analysis

The specific structure of Pigment Yellow 65 is not publicly available. However, since it belongs to the monoazo pigment class, its structure likely consists of an azo group (–N=N–) linking an aromatic ring system with another functional group []. This structure provides the pigment with its characteristic yellow color [].


Chemical Reactions Analysis

The specific reactions involved in the synthesis of Pigment Yellow 65 are considered proprietary information by manufacturers [].

The decomposition of azo pigments typically involves cleavage of the azo group (–N=N–) under high temperatures or strong reducing agents []. However, detailed information on the decomposition of Pigment Yellow 65 is not readily available in scientific literature.


Physical And Chemical Properties Analysis

  • Color: Reddish yellow powder [, ]
  • CAS Number: 6528-34-3 []
  • Chemical Abstracts Service Registry Number (CAS RN): 11740 []
  • Density: 1.33 g/cm³ [] or 1.6 g/cm³ [] (depending on source)
  • Oil Absorption: 35-45 ml/100g []
  • Light Fastness: 6-7 (moderate) [, ]
  • Heat Resistance: 140°C (coating) [], 180°C []
  • Water Resistance: Low (rated 5) []
  • Solvent Resistance: Moderate (rated 3-5 depending on solvent) []
  • Acid Resistance: Low (rated 5) []
  • Alkali Resistance: Low (rated 5) []
  • Alcohol Resistance: Low (rated 4) []

  • Oxidation: The nitro group present in the pigment can be reduced to an amino group under specific conditions, which can alter its color properties.
  • Substitution: The aromatic rings in the pigment can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include hydrogen peroxide or potassium permanganate for oxidation and halogens or sulfonic acids for substitution. The products of these reactions can lead to various substituted derivatives of Permanent Yellow Rn, each potentially exhibiting different hues and properties.

The synthesis of Permanent Yellow Rn involves a two-step process:

  • Diazotization: An aromatic amine, typically 4-methoxy-2-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
  • Coupling: The resulting diazonium salt is then coupled with acetoacetanilide in an alkaline medium to produce the final pigment .

In industrial settings, this process is optimized for large-scale production, ensuring consistency and quality through controlled reaction conditions. The final product undergoes filtration, washing, drying, and milling to achieve the desired particle size and properties.

Permanent Yellow Rn has a broad range of applications across various industries:

  • Paints and Coatings: Its excellent lightfastness makes it ideal for exterior applications.
  • Plastics: Used as a colorant in plastic products due to its stability.
  • Inks: Commonly found in printing inks where vibrant yellow hues are required.
  • Biological Staining: Employed in microscopy as a staining agent due to its vivid color .

Several compounds share similarities with Permanent Yellow Rn in terms of structure and application. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
Pigment Yellow 74C18H17N3O5SKnown for higher lightfastness; often used in textiles.
Pigment Yellow 151C19H18N4O5Offers better heat stability; used in plastics.
Pigment Yellow 83C20H19N3O5Provides a brighter yellow; commonly used in coatings.

The synthesis of Permanent Yellow RN (Color Index Pigment Yellow 65, Chemical Abstracts Service number 6528-34-3) proceeds through a classical two-step azo dye formation mechanism involving diazotization followed by azo coupling [2]. The overall reaction transforms 4-methoxy-2-nitroaniline into a diazonium salt intermediate, which subsequently couples with o-methoxy acetoacetanilide to form the final azo pigment [3].

Diazotization Mechanism

The diazotization process begins with the in situ generation of nitrous acid from sodium nitrite and hydrochloric acid according to the equilibrium reaction: H⁺ + NO₂⁻ ⇌ HNO₂ [4] [5]. The formation of the active nitrosonium ion (NO⁺) occurs through protonation of nitrous acid followed by water elimination, creating the key electrophile for diazonium salt formation [6] [7].

The mechanism proceeds through several distinct steps [8]. Initially, the primary aromatic amine 4-methoxy-2-nitroaniline undergoes protonation to form an ammonium ion in the acidic medium [7]. The ammonium ion then reacts with nitrous acid, leading to the formation of the corresponding diazonium chloride salt [8]. Temperature control during this stage is critical, as the reaction must be maintained between 0-10°C to ensure diazonium salt stability and prevent decomposition [4] [7].

Azo Coupling Mechanism

The azo coupling reaction represents an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and o-methoxy acetoacetanilide serves as the nucleophilic coupling component [9]. The coupling agent contains electron-donating groups that activate the aromatic ring toward electrophilic attack [10]. The reaction proceeds optimally at weakly acidic to neutral pH conditions (pH 6-7) and at controlled temperatures of 20-30°C [11].

The coupling mechanism involves the attack of the activated aromatic system on the electrophilic diazonium ion, forming the characteristic azo linkage (-N=N-) that defines the chromophoric properties of the resulting pigment [9]. The reaction is facilitated by the presence of sodium acetate as a buffer system, which maintains the appropriate pH range for optimal coupling efficiency [12] [11].

Raw Material Specifications and Precursor Chemistry

The synthesis of Permanent Yellow RN requires stringent control of raw material quality to ensure consistent product performance and optimal reaction yields [13]. The primary precursors include 4-methoxy-2-nitroaniline as the diazo component and o-methoxy acetoacetanilide as the coupling component [3].

Raw MaterialMolecular FormulaMolecular Weight (g/mol)Role in SynthesisPurity Requirement (%)
4-Methoxy-2-nitroanilineC₇H₈N₂O₃168.15Diazo component≥ 99
Sodium nitrite (NaNO₂)NaNO₂69.00Diazotization reagent≥ 98
Hydrochloric acid (HCl)HCl36.46Acidification agent35-37 (concentration)
o-Methoxy acetoacetanilideC₁₁H₁₃NO₄223.23Coupling component≥ 98
Sodium acetateCH₃COONa82.03pH buffer/adjuster≥ 99
Sodium hydroxide (NaOH)NaOH40.00pH adjuster≥ 96
Acetic acidCH₃COOH60.05pH adjuster≥ 99
WaterH₂O18.02Reaction mediumDeionized

Precursor Chemistry and Synthesis

The preparation of 4-methoxy-2-nitroaniline can be achieved through continuous flow synthesis methods that offer enhanced selectivity and yield compared to traditional batch processes [14]. The synthesis involves acetylation of 4-methoxyaniline with acetic anhydride, followed by nitration using nitric acid and sulfuric acid, and subsequent hydrolysis to yield the desired amine precursor [14]. Continuous flow reactors enable precise control of reaction parameters, resulting in higher purity products with yields exceeding 86% and purities of 99% by high-performance liquid chromatography analysis [14].

The coupling component o-methoxy acetoacetanilide requires careful handling due to its sensitivity to hydrolysis under acidic conditions [12]. Industrial specifications demand moisture content below 0.5% and absence of free acetoacetic acid to prevent side reactions during the coupling process [11]. The compound exhibits limited water solubility, necessitating the use of alkaline conditions for dissolution during the coupling reaction [12].

Industrial Production Optimization Strategies

Industrial production of Permanent Yellow RN has evolved from traditional batch processes to advanced continuous flow methodologies that offer significant advantages in terms of efficiency, safety, and product quality [15] [16]. Modern optimization strategies focus on process intensification through microreactor technology and integrated process control systems [10] [16].

Continuous Flow Process Optimization

Recent developments in continuous flow synthesis have demonstrated remarkable improvements in production efficiency for azo dyes [15] [10]. Microreactor systems enable precise control of reaction parameters, achieving yields above 96% for azo coupling reactions within residence times of 2-10 minutes [10] [16]. The integration of continuous stirred tank reactors with microreactors allows for the synthesis of water-insoluble dyes without organic solvents, achieving production rates of 74.4 grams per hour while maintaining high purity levels [16].

ParameterBatch ProcessContinuous Flow ProcessImprovement Factor
Production Rate (kg/day)100-500500-20002-4x higher
Yield (%)85-9292-985-10% higher
Residence Time (minutes)180-3002-1020-100x faster
Temperature ControlModerateExcellentSuperior
Product Purity (%)95-9898-99.51-3% higher
Water ConsumptionHigh39-42% lower40% reduction
Equipment FootprintLarge2.4-4.5x smaller60-80% reduction
Operating CostHigh4.68x lower75% reduction

Process Control and Automation

Advanced process optimization incorporates Internet of Things technology and artificial intelligence-driven analytics to monitor and control critical process parameters in real-time [17]. Automated systems enable precise control of temperature, pH, flow rates, and mixing conditions, resulting in improved batch-to-batch consistency and reduced waste generation [17]. Robotic systems integrated into pigment production lines execute repetitive tasks such as mixing, filtering, and drying with enhanced precision and speed, minimizing human error while increasing production output [17].

Critical Process Parameters

Optimization strategies identify specific control points that significantly impact product quality and yield [13]. Temperature control during diazotization requires maintenance between 0-10°C to prevent diazonium salt decomposition, while coupling reactions operate optimally at 20-30°C [18]. pH control is critical, with diazotization requiring strongly acidic conditions (pH 1-2) and coupling proceeding under weakly acidic to neutral conditions (pH 6-7) [11].

Process StageOptimal RangeCritical Control PointImpact on Quality
Diazotization - Temperature0-10°CYesDiazonium salt stability
Diazotization - pH1-2YesDiazotization efficiency
Coupling - Temperature20-30°CYesCoupling reaction rate
Coupling - pH6-7YesProduct formation
Coupling - Addition Rate0.5-1.0 mL/minYesCrystal formation
Heat Treatment - Temperature80-90°CYesImpurity removal
Drying - Temperature80-100°CYesMoisture content

Purification and Quality Control Protocols

The purification of Permanent Yellow RN involves multiple sequential steps designed to remove inorganic salts, unreacted starting materials, and by-products while preserving the desired pigment properties [19] [13]. Quality control protocols ensure compliance with industrial specifications and maintain consistent product performance across production batches [13].

Purification Methods

The primary purification methodology involves hot water washing followed by filtration to remove sodium chloride and other water-soluble impurities generated during the diazotization and coupling reactions [19] [12]. The crude pigment undergoes repeated dissolution and precipitation cycles to achieve the required purity levels [19]. Heat treatment at temperatures of 80-90°C for 30-60 minutes facilitates color development and eliminates trace organic impurities [12] [11].

Advanced purification techniques include recrystallization from appropriate solvents to improve crystal morphology and particle size distribution [20] [21]. The recrystallization process involves dissolving the impure pigment in a heated solvent until saturation, followed by controlled cooling to promote the formation of pure crystals while leaving impurities in solution [21] [22]. Solvent selection is critical, requiring compounds that exhibit high solubility at elevated temperatures and low solubility at ambient conditions [23] [24].

Filtration and Washing Protocols

Industrial filtration systems employ tangential flow filtration technology to achieve efficient separation while minimizing shear stress that could damage pigment particles [25]. The filtration process operates under controlled conditions to prevent aggregation and maintain optimal particle size distributions [25]. Washing protocols specify water volumes of 5-10 times the product volume to ensure complete removal of water-soluble impurities [11].

Particle size control represents a critical aspect of purification, as pigment optical properties depend directly on particle dimensions [26]. Optimal scattering power occurs when particle sizes are maintained below one micron, with preferred ranges between 0.08-0.5 micrometers to maximize opacity and tinting strength [12] [26]. Controlled precipitation and milling operations achieve the desired particle size specifications while preserving color properties [12].

Quality Control Specifications

Comprehensive quality control protocols monitor physical, chemical, and performance characteristics throughout the production process [13]. Testing frequencies range from batch-to-batch monitoring for critical parameters to periodic evaluation of stability properties [13].

Quality ParameterSpecificationTest MethodFrequency
AppearanceRed powderVisual inspectionEvery batch
Tinting Strength (%)100 ± 5Colorimetric analysisEvery batch
Moisture Content (%)≤ 1.0Karl Fischer titrationEvery batch
Oil Absorption (mL/100g)26-62Oil absorption testWeekly
pH Value5.1-11pH measurementEvery batch
Water Soluble Matter (%)≤ 2.5Gravimetric analysisWeekly
Light Fastness≥ 7Xenon arc lamp testMonthly
Heat Resistance (°C)≥ 150Thermal analysisMonthly
Purity by HPLC (%)≥ 98.5High Performance Liquid ChromatographyEvery batch

Advanced Analytical Methods

Modern quality control employs high-performance liquid chromatography to quantify pigment purity and identify impurities [19] [27]. Analytical methods achieve detection limits well below regulatory requirements, enabling monitoring of trace contaminants at concentrations 100 times below legislative limits [27]. Chromatographic analysis provides separation of the target pigment from structurally related impurities within run times of 5.5 minutes, significantly improving analytical throughput compared to traditional methods [27].

Spectroscopic techniques including Fourier Transform Infrared spectroscopy confirm structural integrity and monitor degradation products [28]. Mass spectrometry provides molecular weight confirmation and structural elucidation of unknown impurities [19]. These analytical capabilities ensure product consistency and enable rapid identification of process deviations that could impact final product quality [13].

Permanent Yellow Rn (Pigment Yellow 65, Chemical Index 11740) exhibits well-defined crystallographic properties that contribute to its stability and performance characteristics. The compound crystallizes as a monoazo pigment with the molecular formula C₁₈H₁₈N₄O₆ and a molecular weight of 386.36 g/mol [1] [2] [3].

The solid-state structure of Permanent Yellow Rn is characterized by rod-shaped particles with specific surface areas ranging from 6-20 m²/g [3] [4]. The pigment demonstrates good crystal stability under normal conditions, though it can exhibit crystal instability in the presence of organic solvents, particularly at elevated temperatures above 40°C [5]. This instability manifests as a distinct red shade shift, loss of brightness, and strength reduction [5].

The bulk density of Permanent Yellow Rn ranges from 1.10-1.4 g/cm³ depending on the processing method and particle size distribution [3] [6]. The particle morphology typically consists of relatively coarse particles with comparatively low surface area, which contributes to the pigment's durability and lightfastness properties [4] [7].

Polymorphic behavior has been documented in related azo pigments, though specific polymorphic data for Permanent Yellow Rn is limited in the literature. The crystalline structure exhibits characteristic powder X-ray diffraction patterns that can be used for identification and quality control purposes [8].

Thermal Behavior Profile (Melting Point, Decomposition)

The thermal characteristics of Permanent Yellow Rn demonstrate its suitability for industrial applications requiring moderate heat resistance. Melting point analysis reveals a range of 236-240°C [2] [9] [10], with decomposition occurring at approximately 230°C under atmospheric pressure [11].

PropertyValueNotes
Melting Point236-240°CWell-defined range [2] [10]
Boiling Point570.1±50.0°CPredicted value [2] [10]
Decomposition TemperatureCa. 230°CAt atmospheric pressure [11]
Heat Stability (Paints)138-150°CIndustrial applications [12] [13]
Thermal Behavior at 150°CDarkening after 30 minObservable degradation [14] [15]

The thermal stability of Permanent Yellow Rn in paint formulations is rated at 138-150°C for typical industrial applications [12] [13] [15]. When subjected to heating at 150°C for 30 minutes, the pigment exhibits obvious darkening phenomena, indicating thermal degradation [14] [15]. This thermal behavior limits its use in high-temperature applications and baking systems where it may exhibit blooming [12] [5].

Thermal decomposition produces irritating and toxic fumes and gases, requiring appropriate ventilation and safety measures during processing [16]. The decomposition process likely involves the breakdown of the azo linkage and formation of various nitrogen-containing compounds.

Solubility Parameters in Organic Solvents and Aqueous Media

The solubility profile of Permanent Yellow Rn reflects its character as a substantive organic pigment with limited solubility across most common solvents. Water solubility is extremely low at 1.9 μg/L at 25°C [2] [9] [17], making it essentially insoluble in aqueous media.

MediumSolubilityResistance RatingNotes
Water (25°C)1.9 μg/L5 (Excellent)Very low solubility [2] [17]
Chloroform (heated)Slightly soluble-Requires heating [2] [9]
EthanolPoor2-3Limited solubility [12] [18]
MEKPoor1-2Bleeding observed [12] [18]
Ethyl AcetatePoor2Limited solubility [12]
XylenePoor2Cannot endure [19] [12]
KeroseneResistant-Good resistance [19]
Mineral SpiritsFair2-3Moderate resistance [12] [18]

In organic solvents, Permanent Yellow Rn shows variable resistance depending on the solvent polarity and chemical nature. The pigment demonstrates poor resistance to polar organic solvents such as methyl ethyl ketone (MEK) and ethanol, where bleeding and efflorescence can occur [12] [18]. Aromatic solvents like xylene cause particular problems, as the pigment cannot endure exposure to these media [19] [12].

The partition coefficient (LogP) of 4.83 at 22.6°C indicates a highly lipophilic character [2] [9], which explains the poor water solubility and variable behavior in organic solvents. The predicted pKa value of 0.77±0.59 suggests weak acidic character [2] [9].

Spectroscopic Properties (UV-Vis, IR, NMR Fingerprints)

The spectroscopic characterization of Permanent Yellow Rn provides valuable fingerprint information for identification and quality assessment. UV-Visible spectroscopy reveals characteristic absorption in the blue region of the spectrum while reflecting yellow light, which accounts for its brilliant reddish-yellow appearance [21].

Infrared spectroscopy data from the IRUG database (IOD00287) shows characteristic absorption bands associated with the molecular structure [22]. Key IR absorption features include:

  • C=O stretching vibrations from the carbonyl groups
  • N-H stretching and bending modes from the amide linkages
  • Azo group (N=N) characteristic vibrations
  • Aromatic C-H and methoxy group vibrations

Raman spectroscopy analysis using 785 nm laser excitation has been documented in cultural heritage databases [23]. The Raman spectrum provides complementary vibrational information and is particularly useful for non-destructive analysis of pigment samples in artworks and coatings.

Spectroscopic TechniqueCharacteristic FeaturesDatabase/Source
UV-VisBlue region absorption, yellow reflectionTechnical literature [21]
InfraredC=O, N-H, azo group vibrationsIRUG Database IOD00287 [22]
Raman (785 nm)Characteristic vibrational fingerprintKIK/IRPA Database [23]
NMRLimited structural data availableLiterature search
Mass SpectrometryMolecular ion M+ 386.36Calculated from formula

Nuclear Magnetic Resonance (NMR) spectroscopic data for Permanent Yellow Rn is limited in the available literature, likely due to solubility constraints that make solution-state NMR challenging. Mass spectrometry would be expected to show the molecular ion peak at m/z 386.36 corresponding to the molecular formula C₁₈H₁₈N₄O₆.

The fluorescence properties of Permanent Yellow Rn have been noted in some sources, indicating potential solid-state fluorescence behavior [21], though detailed fluorescence spectroscopic data was not found in the literature review.

Physical Description

DryPowder; DryPowder, Liquid; OtherSolid

XLogP3

3.3

Other CAS

6528-34-3

General Manufacturing Information

Construction
Custom compounding of purchased resin
Paint and coating manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Wholesale and retail trade
Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo-: ACTIVE

Dates

Last modified: 08-16-2023

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